

AL-3138 solubility and vehicle for injection

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Compound of Interest

Compound Name: AL-3138

Cat. No.: B1665200

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Application Notes and Protocols for AL-3138

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-3138 is a potent and selective antagonist of the FP prostanoid receptor.[1] As a prostaglandin F2 α (PGF2 α) analog, it holds significant potential for investigating FP receptor-mediated physiological and pathological processes. These application notes provide detailed information on the solubility of **AL-3138** and protocols for its preparation for in vitro and in vivo applications, facilitating its use in research and drug development.

Data Presentation: Solubility of Prostaglandin Analogs

Due to the limited public availability of specific solubility data for **AL-3138**, the following table summarizes the solubility of the parent compound, Prostaglandin F2 α (PGF2 α), and a vehicle used for other PGF2 α analogs, which can serve as a guide for the formulation of **AL-3138**.

Compound/Vehicle Component	Solvent	Concentration	Notes
Prostaglandin F2 α	DMSO	≥ 100 mM	Soluble
Prostaglandin F2 α	Ethanol	≥ 100 mM	Soluble
Latanoprost, Bimatoprost, Travoprost (PGF2 α analogs)	10% DMSO in saline	Not specified	Vehicle for nasal administration in mice. [2]

Experimental Protocols

Protocol 1: Preparation of AL-3138 for In Vitro Experiments

This protocol describes the preparation of a stock solution of **AL-3138**, suitable for use in cell-based assays and other in vitro studies.

Materials:

- **AL-3138** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Pipettes and sterile pipette tips

Procedure:

- Weighing: Accurately weigh the desired amount of **AL-3138** powder in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Prostaglandin F2 α is soluble up to 100 mM in DMSO.[\[1\]](#)

- Vortexing: Vortex the solution thoroughly until the **AL-3138** is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
- Sterilization: As DMSO is a solvent, filtration is typically not required for the stock solution if sterile components are used.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
- Working Solution Preparation: For experiments, thaw an aliquot and dilute it to the final desired concentration in the appropriate cell culture medium or buffer. Note that the final concentration of DMSO in the assay should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.

Protocol 2: Preparation of **AL-3138** for In Vivo Injection (Based on Analog Data)

This protocol provides a method for preparing **AL-3138** for in vivo administration, based on a vehicle used for other prostaglandin F2 α analogs.^[2] It is crucial to perform small-scale pilot studies to assess the tolerability and efficacy of this formulation in the specific animal model.

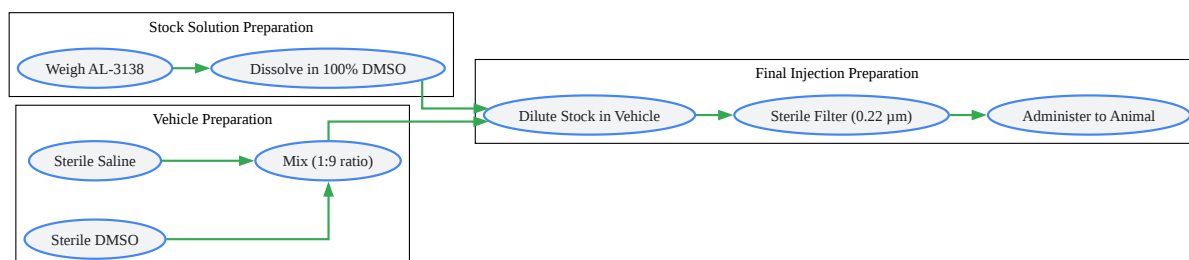
Materials:

- **AL-3138** powder
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Sterile saline (0.9% sodium chloride) for injection
- Sterile, depyrogenated vials
- Sterile syringes and needles
- 0.22 μm sterile syringe filter

Procedure:

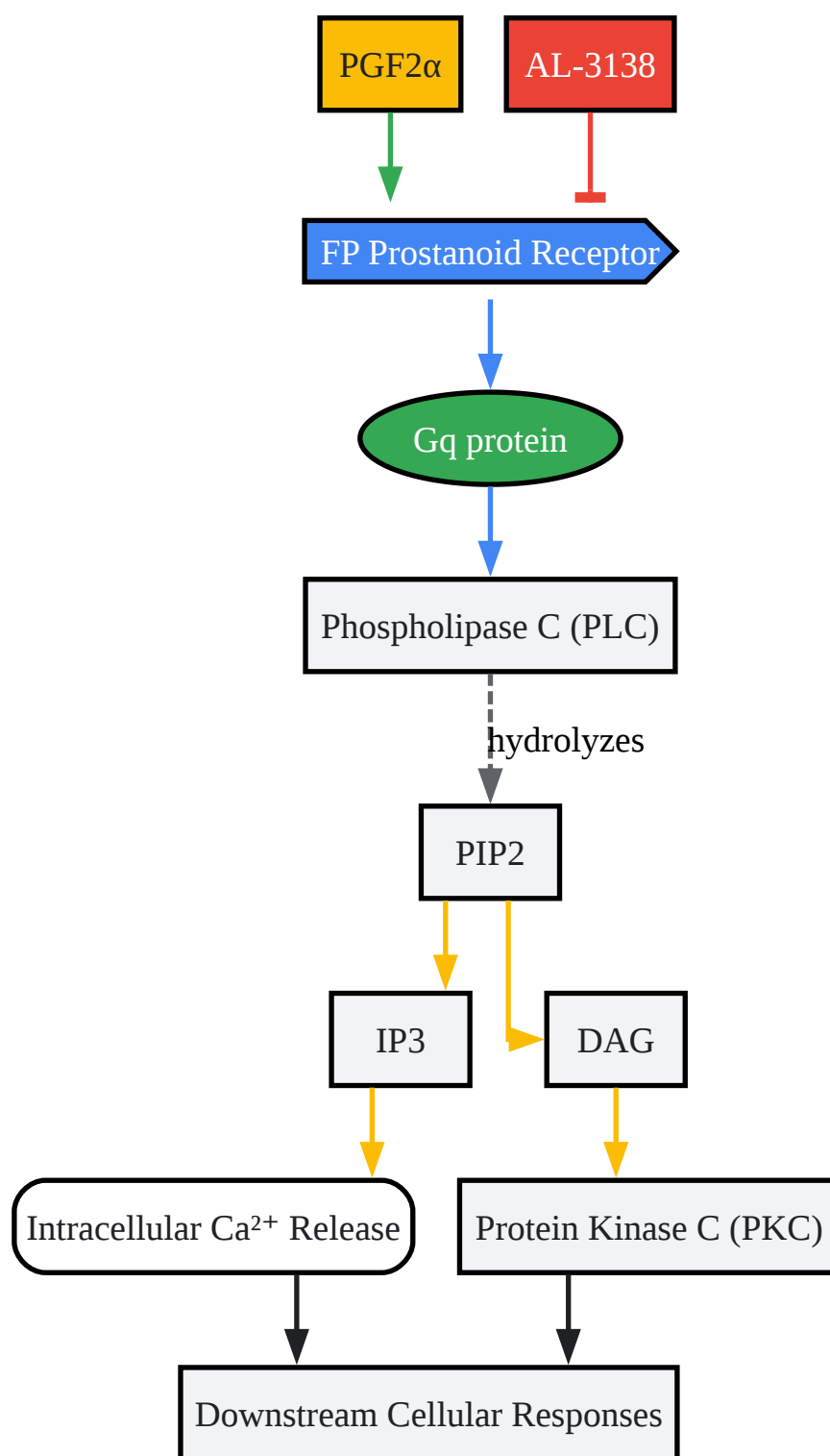
- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **AL-3138** in 100% DMSO as described in Protocol 1.
- **Vehicle Preparation:** In a sterile vial, prepare the final vehicle by adding 1 part sterile DMSO to 9 parts sterile saline (to create a 10% DMSO solution). For example, to prepare 1 mL of vehicle, add 100 µL of sterile DMSO to 900 µL of sterile saline.
- **Dilution to Final Concentration:** Add the required volume of the **AL-3138** stock solution to the 10% DMSO vehicle to achieve the desired final injection concentration. For example, if you have a 10 mM stock solution and need a 100 µM final concentration, you would perform a 1:100 dilution.
- **Mixing:** Gently mix the solution by inversion to ensure homogeneity. Avoid vigorous shaking to prevent precipitation.
- **Sterile Filtration (Optional but Recommended):** If the final solution is not prepared under strict aseptic conditions, it should be sterilized by filtering through a 0.22 µm sterile syringe filter into a sterile vial.
- **Administration:** The prepared **AL-3138** solution is now ready for injection. The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) will depend on the experimental design.

Mandatory Visualizations



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Caption: Workflow for preparing **AL-3138** injection solution.



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Caption: FP Prostanoid Receptor Signaling Pathway and **AL-3138**'s point of action.

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References

- 1. Prostaglandin F2 α | Prostanoid Receptor | Tocris Bioscience [tocris.com]
- 2. biorxiv.org [biorxiv.org]
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